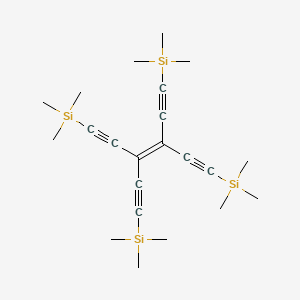

Tetrakis(trimethylsilylethynyl)ethene

描述

Contextualization of Highly Substituted Ethene Architectures in Organic and Materials Chemistry

Highly substituted ethene architectures are foundational to many advanced materials. The level of substitution around the ethene core dictates the molecule's stability, geometry, and ultimately its electronic and photophysical behavior. In elimination reactions, for instance, the formation of the most highly substituted alkene is generally favored, a principle known as Zaitsev's rule. This preference is attributed to the increased stability of the resulting alkene.

The steric crowding in molecules like TTSEE can lead to non-planar geometries, which in turn influences the extent of electronic conjugation across the molecule. This has profound implications for their application in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular switches. For example, the phenomenon of aggregation-induced emission (AIE) is often observed in sterically hindered molecules like tetraphenylethene and its derivatives.

Significance of Trimethylsilylethynyl Moieties in Constructing Extended Conjugated Systems

The trimethylsilylethynyl (TMSE) group is a versatile and widely used building block in organic synthesis and materials chemistry. The trimethylsilyl (B98337) (TMS) group acts as a protective group for the terminal alkyne, allowing for selective reactions at other positions. More importantly, the silicon atom influences the electronic properties of the π-system.

The TMSE moiety contributes to the construction of extended conjugated systems in several ways:

Electronic Effects: The silicon atom can engage in σ-π conjugation, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solubility and Processing: The bulky and lipophilic nature of the TMS groups often enhances the solubility of the resulting compounds in organic solvents, which is crucial for their processing and device fabrication.

Solid-State Packing: The steric bulk of the TMS groups plays a critical role in controlling the intermolecular interactions in the solid state, preventing close packing and often leading to amorphous materials with high quantum yields in the solid state.

Overview of Contemporary Research Endeavors Related to TTSEE and its Analogues

While specific research focusing solely on Tetrakis(trimethylsilylethynyl)ethene is limited in publicly available literature, extensive research has been conducted on its close analogues. A prominent example is Tetra(trimethylsilyl-4-ethynylphenyl)ethene [TPE-(TMS)4], where phenyl groups bridge the ethene core and the trimethylsilylethynyl arms.

Research by Dhamodharan's group in 2017 demonstrated that TPE-(TMS)4 exhibits mechanofluorochromism (MFC), a phenomenon where the material changes its fluorescence color upon the application of mechanical force. researchgate.net This property is attributed to the partial planarization of the molecule under pressure, facilitated by the bulky terminal groups. researchgate.net Such materials are of great interest for applications in solid-state lighting and sensors. researchgate.net The luminophores, including TPE-(TMS)4, were found to have high solid-state quantum yields, ranging from 60% to 74%. researchgate.net

Another area of related research involves the synthesis and spectroscopic analysis of Tetrakis[(trimethylsilyl)ethynyl] derivatives of Group 14 metals (Si, Ge, Sn, Pb). A 1993 study by Dallaire et al. explored the electronic interactions in these compounds. mcmaster.ca Spectroscopic data, including NMR and Mössbauer spectroscopy, along with X-ray crystal structure data, revealed a significant electronic interaction between the terminal trimethylsilyl groups and the central metal atom. mcmaster.ca This interaction leads to a notable shielding of the central metal atom. mcmaster.ca

Furthermore, research on Tetrakis(ferrocenylethynyl)ethene has provided insights into the electrochemical behavior of such extended acetylenic systems. reading.ac.uk Studies have shown that the ferrocenyl moieties can be oxidized, and the degree of electronic communication between them through the ethene bridge can be investigated. reading.ac.uk

The table below summarizes the key findings for some of the analogues of TTSEE.

| Compound/Analogue | Key Research Finding(s) | Potential Application(s) |

| Tetra(trimethylsilyl-4-ethynylphenyl)ethene [TPE-(TMS)4] | Exhibits mechanofluorochromism (MFC) and high solid-state quantum yields (60-74%). researchgate.net The MFC is proposed to arise from pressure-induced planarization. researchgate.net | Solid-state lighting, sensors, smart materials. researchgate.net |

| Tetrakis[(trimethylsilyl)ethynyl]silane | Demonstrates significant electronic interaction between the terminal TMS groups and the central silicon atom, leading to strong shielding. mcmaster.ca | Building block for silicon-rich polymers and materials. |

| Tetrakis(ferrocenylethynyl)ethene | The four ferrocenyl units undergo independent oxidation, suggesting limited through-bond electronic communication in certain electrolytes. reading.ac.uk | Molecular electronics, redox-switchable materials. |

Structure

3D Structure

属性

IUPAC Name |

trimethyl-[6-trimethylsilyl-3,4-bis(2-trimethylsilylethynyl)hex-3-en-1,5-diynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Si4/c1-23(2,3)17-13-21(14-18-24(4,5)6)22(15-19-25(7,8)9)16-20-26(10,11)12/h1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEVHVGVPUAQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117743 | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55660-76-9 | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55660-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Tetrakis Trimethylsilylethynyl Ethene

Catalytic Strategies for the Formation of TTSEE and its Derivatives

The construction of the core structure of TTSEE hinges on the efficient formation of C(sp²)-C(sp) bonds. Transition metal catalysis, particularly using palladium and copper, is the cornerstone of this process. researchgate.net

The Sonogashira-Hagihara reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.orgsynarchive.com This reaction is the principal route for synthesizing TTSEE and its analogues. researchgate.net The synthesis typically involves the coupling of a tetrahaloethene, such as tetrachloroethene or tetrabromoethene, with four equivalents of trimethylsilylacetylene (B32187).

The reaction is carried out under mild conditions, often at room temperature, and requires a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base (which also often serves as the solvent). researchgate.netwikipedia.org The palladium catalyst, frequently generated in situ from precursors like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is central to the catalytic cycle. researchgate.nettcichemicals.com The reactivity of the halide precursors follows the general trend I > Br > Cl, which can be exploited for selective synthesis. wikipedia.org

Table 1: Typical Components in a Sonogashira-Hagihara Coupling Reaction

| Component | Example(s) | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. tcichemicals.com |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst; facilitates alkyne activation. libretexts.org |

| Substrate 1 (Halide) | Tetrabromoethene, Aryl Iodide | sp²-carbon source. wikipedia.org |

| Substrate 2 (Alkyne) | Trimethylsilylacetylene | sp-carbon source. researchgate.net |

| Base/Solvent | Diethylamine, Triethylamine, Piperidine | Neutralizes HX byproduct, acts as solvent. wikipedia.orgresearchgate.net |

While palladium is the primary cross-coupling catalyst, copper(I) salts play a crucial co-catalytic role in the Sonogashira-Hagihara reaction. wikipedia.orgsynarchive.com The key function of the copper(I) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. researchgate.netresearchgate.net This intermediate is more reactive towards the palladium center than the alkyne itself.

The process involves two interconnected catalytic cycles. libretexts.org In the copper cycle, the copper(I) acetylide is formed. In the palladium cycle, the palladium(0) species undergoes oxidative addition with the vinyl or aryl halide. The subsequent step is a transmetalation, where the acetylide group is transferred from the copper acetylide to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the final coupled product and regenerates the active palladium(0) catalyst. researchgate.netlibretexts.org This cooperative catalysis allows the reaction to proceed under much milder conditions than copper-free alternatives. researchgate.net

Organometallic reagents are fundamental to the synthesis of both the precursors and the final products in this chemistry. youtube.comyoutube.com

Organolithium Reagents : These are often used to prepare the alkyne precursors. For example, trimethylsilylacetylene can be synthesized by deprotonating acetylene (B1199291) with a strong base like n-butyllithium (an organolithium reagent) to form lithium acetylide, which is then reacted with trimethylsilyl (B98337) chloride. Organolithium reagents are characterized by a highly polar carbon-lithium bond, which imparts significant carbanionic character, making them powerful bases and nucleophiles. youtube.comyoutube.com

Grignard Reagents : Organomagnesium halides, or Grignard reagents, are another class of highly reactive organometallics. youtube.comyoutube.com They are formed by reacting an organic halide with magnesium metal, typically in an ether solvent. youtube.com Like organolithiums, they serve as potent nucleophiles and can be used to form key intermediates in complex syntheses.

Organocopper Reagents : As mentioned above, copper acetylides are key intermediates in the Sonogashira coupling. researchgate.net These organocopper species are formed in situ and readily participate in the crucial transmetalation step with the palladium complex. researchgate.netlibretexts.org Gilman reagents (lithium dialkylcuprates) are another class of organocopper compounds known for their utility in carbon-carbon bond formation. youtube.com The reactivity of all these organometallic reagents stems from the polarized metal-carbon bond, which makes the carbon atom a strong nucleophile. youtube.comyoutube.com

Multistep Synthetic Routes to Complex TTSEE Analogues

The catalytic strategies described above are versatile and have been adapted for the synthesis of more complex and structurally diverse analogues of TTSEE, incorporating functionalities like ferrocene (B1249389) and pyrene (B120774).

Tetrakis(ferrocenylethynyl)ethene is a remarkable analogue where the trimethylsilyl groups of TTSEE are replaced by redox-active ferrocenyl units. Its synthesis has been accomplished in a four-step sequence starting from ethynyl (B1212043) ferrocene. reading.ac.uk The synthetic strategy likely involves a Sonogashira-type cross-coupling reaction between a tetra-substituted ethene core, such as tetrabromoethene, and a pre-formed ethynylferrocene (B1143415) nucleophile. The ferrocenyl moieties impart unique electrochemical properties to the molecule, with studies showing four distinct oxidation processes under specific electrolyte conditions. reading.ac.uk

Replacing the central ethene of TTSEE with a larger, photophysically active pyrene core leads to 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene. This compound is synthesized via a Sonogashira cross-coupling reaction. nih.gov The key precursors are 1,3,6,8-tetrabromopyrene (B107014) and an excess of trimethylsilylacetylene. The reaction is catalyzed by a palladium-copper system, such as Pd(PPh₃)₂Cl₂/CuI, in a suitable solvent like triethylamine. This method provides an efficient route to this highly functionalized pyrene derivative, which is of interest for its self-assembly properties and potential applications in materials science. nih.govdntb.gov.ua

Table 2: Properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

| Property | Value | Source |

|---|---|---|

| CAS Number | 870258-96-1 | synthonix.comsigmaaldrich.com |

| Molecular Formula | C₃₆H₄₂Si₄ | nih.govsynthonix.com |

| Molecular Weight | 587.07 g/mol | nih.govsigmaaldrich.com |

| Purity | ≥98% | synthonix.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | trimethyl({3,6,8-tris[(trimethylsilyl)ethynyl]-1-pyrenyl}ethynyl)silane | sigmaaldrich.com |

Strategic Application and Removal of Protecting Groups in Acetylene Synthesis

The synthesis of complex acetylenic structures often necessitates the use of protecting groups to mask the reactive terminal alkyne proton. This strategy prevents undesired side reactions and allows for the selective formation of target molecules. The trimethylsilyl (TMS) group is a widely employed protecting group in this context, offering a balance of stability and facile removal.

Utility of Trimethylsilyl Protecting Groups in Stabilizing Alkynyl Intermediates

The trimethylsilyl group (TMS) is a cornerstone in the synthesis of acetylenic compounds, providing essential stability to alkynyl intermediates. A key advantage of employing the TMS group is its ability to shield the acidic acetylenic proton, thus rendering the terminal alkyne inert to certain reaction conditions, notably in the presence of Grignard reagents. rug.nl This protective feature allows for chemical transformations at other sites within a molecule without disturbing the alkyne functionality.

Furthermore, the introduction of a TMS group can be advantageous for subsequent purification and handling. For instance, trimethylsilylacetylene, a fundamental building block, is a liquid, which can simplify its use in comparison to gaseous acetylene. nih.gov The presence of the bulky silyl (B83357) group can also influence the reactivity and selectivity of subsequent coupling reactions. synarchive.com In the synthesis of complex polyynes, the differential stability of various silyl protecting groups, such as the less labile triisopropylsilyl (TIPS) group compared to the TMS group, allows for selective deprotection and sequential elaboration of the molecular framework.

The steric and electronic effects imparted by the TMS group have been shown to play a crucial role in directing the outcome of certain catalytic reactions. For example, in titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes act as selective cross-coupling partners, leading to the formation of specific polysubstituted pyrroles with high selectivity. synarchive.com This demonstrates the strategic importance of the TMS group beyond simple protection, influencing the regiochemical and chemoselective course of a reaction.

Methodologies for Deprotection of Silylethynyl Functions

The most common and widely utilized method for the cleavage of the Si-C(sp) bond is through the use of fluoride (B91410) ion sources. nih.govfishersci.be Tetrabutylammonium (B224687) fluoride (TBAF) is a popular reagent for this purpose, typically used in a solvent such as tetrahydrofuran (B95107) (THF). scirp.org The high affinity of fluorine for silicon drives the reaction to completion, yielding the terminal alkyne and a stable fluorotrimethylsilane (B1212599) byproduct. Other fluoride-based reagents that can be employed include hydrofluoric acid (HF), often in combination with a base like pyridine, and potassium fluoride (KF). scirp.org

Basic conditions can also be employed for the deprotection of trimethylsilylethynyl groups. A mild and effective method involves the use of potassium carbonate in methanol. semanticscholar.org This approach is often favored when the molecule contains other functional groups that might be sensitive to fluoride ions.

More specialized deprotection methods have also been reported. For instance, selective protiodesilylation of an alkynyl-TMS group in the presence of a more sterically hindered alkynyl-TIPS group can be achieved using potassium carbonate in a mixture of THF and methanol, highlighting the tunability of silyl group removal. semanticscholar.org

The following table provides a summary of common deprotection methodologies for trimethylsilylethynyl groups:

| Reagent(s) | Solvent(s) | General Conditions | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature | scirp.org |

| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room temperature | semanticscholar.org |

| Hydrofluoric acid (HF) - Pyridine | - | - | scirp.org |

| Potassium Fluoride (KF) | - | - | nih.gov |

Advanced Spectroscopic and Structural Characterization of Tetrakis Trimethylsilylethynyl Ethene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of TTSEE systems. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and understanding the electronic environment of the constituent atoms.

In the ¹H NMR spectrum of a related compound, 1,1,2,2-tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments are observed. The aromatic protons appear as doublets at approximately 7.20 ppm and 6.88 ppm. rsc.org A sharp singlet, integrating to 36 protons, is characteristically found at around 0.229 ppm, which is indicative of the chemically equivalent protons of the four trimethylsilyl (B98337) (TMS) groups. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. For 1,1,2,2-tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene, the olefinic carbons of the central ethene unit and the aromatic carbons attached directly to the olefinic carbons show resonances in the downfield region, around 143.2 ppm and 140.9 ppm, respectively. rsc.org The carbons of the ethynyl (B1212043) groups and the trimethylsilyl groups exhibit signals at approximately 105.0 ppm, 95.0 ppm, and 0.07 ppm. rsc.org High-resolution solid-state ¹³C and ²⁹Si NMR studies have also been employed to investigate the dynamic properties of similar compounds like tetrakis(trimethylsilyl)silane. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 1,1,2,2-tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene in CDCl₃ rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20 | Doublet | Aromatic CH |

| ¹H | 6.88 | Doublet | Aromatic CH |

| ¹H | 0.229 | Singlet | Si(CH₃)₃ |

| ¹³C | 143.2 | - | Olefinic C |

| ¹³C | 140.9 | - | Aromatic C (attached to olefin) |

| ¹³C | 131.7, 131.3 | - | Aromatic CH |

| ¹³C | 121.7 | - | Aromatic C-C≡ |

| ¹³C | 105.0 | - | C≡C-Si |

| ¹³C | 95.0 | - | C≡C-Si |

| ¹³C | 0.07 | - | Si(CH₃)₃ |

Vibrational Spectroscopy: Infrared (IR) Analysis of Ethynyl and Silyl-Ethynyl Linkages

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes within TTSEE and its analogues. The presence of ethynyl (C≡C) and silyl-ethynyl (Si-C≡C) linkages gives rise to distinct absorption bands in the IR spectrum.

The most prominent feature in the IR spectrum of compounds containing the silyl-ethynyl moiety is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)). For 1,1,2,2-tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene, this band appears around 2153 cm⁻¹. rsc.org The attachment of the silicon atom to the alkyne influences the position and intensity of this band. Additionally, the spectrum displays strong bands corresponding to the Si-C stretching and bending vibrations of the trimethylsilyl groups, typically observed in the regions of 1247 cm⁻¹ and 837-867 cm⁻¹, respectively. rsc.org Other characteristic bands include C-H stretching vibrations of the aromatic rings and the methyl groups of the TMS moiety. rsc.org

Table 2: Characteristic Infrared (IR) Absorption Bands for 1,1,2,2-tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| 2955 | C-H stretch (aromatic and methyl) |

| 2153 | C≡C stretch (ethynyl) |

| 1499 | Aromatic C=C stretch |

| 1247 | Si-CH₃ symmetric deformation |

| 837, 867 | Si-C stretch and CH₃ rock |

Electronic Absorption and Emission Spectroscopy for π-Conjugated Frameworks

The extended π-conjugated system of TTSEE, formed by the central ethene double bond and the four ethynyl linkages, gives rise to interesting electronic absorption and emission properties.

The UV-Vis absorption spectrum of TTSEE and its derivatives is characterized by intense absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the conjugated framework. libretexts.org The extension of conjugation, by linking multiple chromophores to the central ethene unit, typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths and a hyperchromic effect (increased molar absorptivity). uobabylon.edu.iq

For molecules with extended π systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths. libretexts.org The molar absorption coefficients (ε) for these transitions are generally high, indicating strong light absorption.

While many simple alkenes are not fluorescent, the extended conjugation in TTSEE systems can lead to fluorescence emission. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the emission efficiency. youtube.com

Derivatives of tetraphenylethylene (B103901), which share a similar structural motif with TTSEE, are known to exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net For instance, some tetrakis(trialkylsilyl-4-ethynylphenyl)ethene derivatives show high solid-state quantum yields, ranging from 60% to 74%. researchgate.net The fluorescence quantum yield can be influenced by factors such as solvent viscosity and temperature. plos.orgnih.govplos.org

X-ray Diffraction (XRD) for Crystallographic and Solid-State Architectural Studies

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing valuable information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of compounds like tetra(trimethylsilyl-4-ethynylphenyl)ethene has revealed detailed structural information. researchgate.net These studies can confirm the twisted conformation of the molecule and provide insights into the packing of molecules in the crystal lattice. researchgate.netmdpi.com The analysis of a related tetrakis(triisopropylsilyl-4-ethynylphenyl)ethene showed a metastable crystal lattice with cavities. researchgate.net

Investigation of Molecular Packing Modes and Polymorphism

A thorough review of scientific literature and crystallographic databases indicates a notable lack of detailed published studies focusing specifically on the single-crystal X-ray diffraction analysis of tetrakis(trimethylsilylethynyl)ethene. Consequently, comprehensive data regarding its molecular packing modes and potential polymorphic forms are not available at present.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study as different polymorphs of a material can exhibit significantly different physical properties. However, no studies documenting or exploring the existence of polymorphs for this compound have been reported. The crystallization conditions, such as the choice of solvent, temperature, and rate of crystal growth, are known to influence the formation of different polymorphs, but an exploration of these variables for this specific compound has not been detailed in the available literature.

Due to the absence of published crystallographic data, a data table summarizing the crystal system, space group, unit cell parameters, and key intermolecular contacts for this compound cannot be provided. Further research, including single-crystal growth and X-ray diffraction analysis, is required to elucidate the precise solid-state structure and to investigate the potential for polymorphism in this system. Such studies would be invaluable for establishing structure-property relationships and unlocking the full potential of this compound in materials science applications.

Theoretical and Computational Investigations of Tetrakis Trimethylsilylethynyl Ethene

Quantum Chemical Characterization of Electronic Structures and Ground States

Quantum chemical calculations are fundamental in elucidating the electronic structure and ground state properties of molecules like Tetrakis(trimethylsilylethynyl)ethene. These methods, particularly those based on density functional theory (DFT), are instrumental in understanding the distribution of electrons within the molecule and the nature of its chemical bonds.

The ground state of this compound is characterized by a complex interplay of electronic effects. The trimethylsilyl (B98337) (TMS) groups, being bulky and electropositive, influence the electron density of the ethynyl (B1212043) linkers and the central ethene core. Spectroscopic studies on analogous Tetrakis[(trimethylsilyl)ethynyl] Group 14 metal derivatives have demonstrated a significant electronic interaction in the ground state between the terminal SiMe3 groups and the central atom. mcmaster.ca This interaction leads to a notable shielding of the central atom, as observed in NMR spectroscopy. mcmaster.ca

For this compound, it is anticipated that a similar electronic communication exists. The ground state can be described as a π-conjugated system where the electron-donating character of the TMS groups influences the electronic landscape of the entire molecule. This can result in a "push-pull" electronic structure, a phenomenon noted in similar tetrakis(trialkylsilyl-4-ethynylphenyl)ethenes. researchgate.net The degree of this intramolecular charge transfer (ICT) is a key determinant of the molecule's electronic properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Conformations

Density Functional Theory (DFT) is a powerful computational tool for determining the most stable three-dimensional structure of molecules. rsc.org By calculating the molecule's energy for different atomic arrangements, DFT can identify the optimized geometry, which corresponds to the lowest energy state. rsc.org For this compound, these calculations are crucial for understanding its shape and how its structure influences its properties.

The geometry optimization of such molecules is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). rsc.org These calculations would likely reveal a non-planar, twisted conformation for this compound. This twisting is a result of the steric hindrance between the bulky trimethylsilyl groups. The X-ray crystal structure analysis of related compounds, such as tetrakis(triisopropylsilyl-4-ethynylphenyl)ethene, has confirmed such twisted molecular conformations. researchgate.net

The optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the central C=C bond of the ethene core, the C-C and C≡C bonds of the ethynyl linkers, and the Si-C bonds of the TMS groups would all have specific calculated lengths. The dihedral angles, in particular, would quantify the degree of twisting of the molecular arms relative to the central ethylene (B1197577) plane.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations

| Parameter | Typical Calculated Value Range |

| Central C=C Bond Length | 1.34 - 1.36 Å |

| Ethynyl C≡C Bond Length | 1.20 - 1.22 Å |

| C-C Single Bond Length | 1.42 - 1.45 Å |

| Si-C (ethynyl) Bond Length | 1.85 - 1.88 Å |

| Si-C (methyl) Bond Length | 1.87 - 1.90 Å |

| Dihedral Angle (twist) | 30° - 50° |

Note: These are typical ranges for similar structures and the exact values for this compound would be determined by specific DFT calculations.

Computational Simulation and Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which can then be compared with experimental data to validate the theoretical model. For this compound, these simulations are vital for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting of the chemical bonds. The calculated IR and Raman spectra would show characteristic peaks for the C-H stretching of the methyl groups, the C≡C stretching of the alkyne units, and the vibrations of the central ethene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ²⁹Si nuclei can be calculated. These predictions are highly sensitive to the electronic environment of each atom. As has been observed for related compounds, a strong shielding effect on the central atoms due to electronic interactions would be reflected in the calculated NMR spectra. mcmaster.ca

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. This reveals the wavelengths of light the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. The calculations would likely predict absorptions in the UV region, with the exact wavelengths being dependent on the extent of π-conjugation and intramolecular charge transfer.

Table 2: Predicted Spectroscopic Signatures for this compound

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift/Wavelength |

| IR | C≡C stretch | 2100 - 2200 cm⁻¹ |

| IR | C-H stretch (methyl) | 2900 - 3000 cm⁻¹ |

| ¹³C NMR | Alkynyl carbons | 80 - 110 ppm |

| ¹³C NMR | Ethene carbons | 130 - 150 ppm |

| ²⁹Si NMR | Trimethylsilyl | -10 to -20 ppm |

| UV-Vis | π → π* transition | 250 - 350 nm |

Note: These are approximate values based on typical functional groups and related structures.

Theoretical Analysis of Intramolecular Electronic Interactions and Charge Transfer Phenomena

The presence of electron-donating trimethylsilyl groups and the π-conjugated system of ethynyl and ethene moieties suggests the possibility of significant intramolecular electronic interactions and charge transfer (ICT) phenomena in this compound. nih.gov Upon photoexcitation, the molecule can transition to an excited state where the electron distribution is significantly different from the ground state.

A key concept in this context is Twisted Intramolecular Charge Transfer (TICT). nih.govnih.gov In the ground state, the molecule may have a partially planar conformation to allow for some degree of conjugation. nih.gov However, upon absorption of light, an electron can be transferred from a donor part of the molecule (the TMS-ethynyl arms) to an acceptor part (the central ethene). This charge transfer can be stabilized by a twisting motion around the single bonds, leading to a "twisted" excited state. nih.govnih.gov This TICT state is often characterized by a large change in dipole moment and can have a distinct fluorescence signature. rsc.org

Theoretical models can quantify the extent of charge transfer by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich TMS-ethynyl arms, while the LUMO may be centered on the ethene core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic and optical properties. Quantum chemical calculations for similar molecules have indeed pointed to a molecular push-pull electronic structure with varying degrees of ICT. researchgate.net

Mechanistic Studies and Reactivity Pathways Involving Tetrakis Trimethylsilylethynyl Ethene Precursors

Elucidation of Catalytic Coupling Reaction Mechanisms

The synthesis of tetrakis(trimethylsilylethynyl)ethene heavily relies on catalytic coupling reactions. These reactions are essential for forming the carbon-carbon bonds that constitute the ethynyl (B1212043) framework of the molecule. Mechanistic investigations into these processes are key to optimizing reaction conditions and yields.

Organocopper reagents play a pivotal role in the coupling of terminal alkynes. In the context of synthesizing precursors to this compound, copper-catalyzed reactions are frequently employed. Mechanistic studies suggest a pathway that involves the formation of a copper(I) acetylide intermediate. This intermediate is believed to form through the coordination of the copper(I) catalyst with the alkyne, followed by deprotonation in the presence of a base. nih.gov The resulting copper acetylide is a key reactive species in the subsequent coupling steps. The catalytic cycle is thought to involve oxidative addition, reductive elimination, and ligand exchange steps, often influenced by the specific ligands coordinated to the copper center. acs.org

The reaction can proceed under various conditions, sometimes even under an air atmosphere, which is contrary to many sensitive catalytic systems. nih.gov The choice of solvent, base, and copper source can significantly influence the reaction's efficiency and selectivity. For instance, the use of a copper(I) chloride catalyst in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in similar alkyne coupling reactions.

The stereochemistry of the final ethene core is a critical aspect of the synthesis. In copper-catalyzed reactions of alkynes, the stereochemical outcome can be influenced by the reaction conditions. For example, in the hydrothiolation of alkynes, the stereoselectivity can be controlled by the presence or absence of carbon dioxide in the reaction atmosphere, which points to the involvement of specific copper complex intermediates that dictate the geometry of the final product. nih.gov The formation of a cyclic alkene/carboxylate copper complex has been proposed as a key intermediate that governs the stereoselectivity in certain systems. nih.gov

In the context of forming a tetrasubstituted ethene, controlling the stereochemistry to favor either the E or Z isomer is a significant challenge. The nature of the intermediates, such as vinyl-copper species formed after the initial coupling step, and their subsequent reactions will determine the final stereochemical arrangement. The steric and electronic properties of the substituents on the alkyne precursors also play a crucial role in directing the stereochemical outcome.

Post-Synthetic Chemical Modifications and Functionalization of the Ethene Core

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. These modifications are aimed at tuning the electronic, optical, or redox properties of the molecule.

The trimethylsilyl (B98337) (TMS) groups on the terminal alkynes are excellent protecting groups that can be selectively removed to generate terminal alkynes. This deprotection is a key step in the derivatization of the ethene core, as the resulting terminal alkynes can undergo a wide range of further reactions.

Several methods are available for the cleavage of TMS groups from alkynes. researchgate.netharvard.edu A common and mild method involves the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). gelest.com Alternatively, basic conditions, such as potassium carbonate in methanol, can effectively remove the TMS group. chemspider.com For selective deprotection in the presence of other silyl (B83357) ethers, milder bases like DBU have been shown to be effective for TMS-alkynes while leaving more sterically hindered silyl groups intact. organic-chemistry.org

The choice of deprotection agent and conditions is crucial to ensure compatibility with other functional groups that may be present on the molecule. The table below summarizes some common reagents used for the desilylation of alkynyltrimethylsilanes.

| Reagent(s) | Conditions | Selectivity |

| Tetrabutylammonium fluoride (TBAF) | THF | High, can cleave other silyl ethers |

| Potassium Carbonate (K₂CO₃) | Methanol | Mild and effective |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Selective for TMS over more hindered silyl groups organic-chemistry.org |

| Silver Nitrate (AgNO₃) | Catalytic amounts | - |

Following the removal of the trimethylsilyl groups, the resulting terminal alkynes provide reactive handles for the introduction of new functional groups. This allows for the synthesis of derivatives with tailored electronic and optical properties.

The introduction of redox-active groups, such as ferrocene (B1249389) or tetrathiafulvalene, can impart interesting electrochemical properties to the molecule. These groups can be attached through various coupling reactions, such as Sonogashira coupling, with the terminal alkyne. The resulting materials have potential applications in molecular electronics and sensing. The synthesis of a tetraphenylethene-based hexacationic triangular macrocycle has demonstrated reversible and stable redox transformations, indicating the potential for creating redox-active materials from ethene-based cores. rsc.org

Furthermore, the introduction of optically active moieties can induce chirality in the molecule, leading to materials with chiroptical properties. purdue.edulibretexts.orgegrassbcollege.ac.in This can be achieved by coupling the terminal alkynes with chiral building blocks. The synthesis of optically active compounds is of great interest for applications in asymmetric catalysis, chiral recognition, and materials with nonlinear optical properties. The development of chiral ligands for use in catalysis has shown that it is possible to create optically active structures through metal-catalyzed coupling reactions. acs.org The resulting chiral derivatives of tetrakis(ethynyl)ethene could exhibit unique interactions with polarized light, making them suitable for specialized optical applications.

Self Assembly and Supramolecular Architectures Based on Tetrakis Trimethylsilylethynyl Ethene and Analogues

Molecular Packing and Crystalline Phase Behavior of Tetrasilylethynyl Compounds

The substitution of aromatic cores with sterically demanding trimethylsilylethynyl groups enables diverse molecular packing modes. acs.orgfigshare.com An exemplary case is 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, an analogue whose self-assembly has been studied in detail. This molecule exhibits multiple distinct condensed phases, including polymorphs and liquid crystals, each with unique photophysical properties. acs.orgfigshare.com

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key feature of tetrasilylethynyl compounds. For 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, two polymorphs have been identified: the Y-form and the Oк-form. acs.orgfigshare.com

Y-form : This is a triclinic crystal system that emits yellow fluorescence under UV light. acs.orgfigshare.com

Oк-form : This form is described as a "loose" crystal, also referred to as Colho, which exhibits orange fluorescence. acs.orgfigshare.com

The different packing arrangements in these polymorphs lead to distinct electronic interactions between the pyrene (B120774) cores, resulting in varied emission wavelengths.

Beyond simple crystalline polymorphism, some tetrasilylethynyl compounds exhibit liquid crystalline behavior. acs.orgfigshare.com Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, possessing long-range orientational order but lacking long-range positional order. tcichemicals.comwikipedia.org

In the case of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, a "rigid" liquid crystalline phase, designated as the Colho (OC-form), has been characterized. acs.orgfigshare.com This phase is a type of mesophase, an intermediate state between solid and liquid. The OC-form can be obtained through specific processing conditions and is part of a complex landscape of interconvertible phases that also includes an amorphous state (OA-form). acs.orgfigshare.com The study of such mesophases is crucial for applications in optoelectronics and display technologies. ucy.ac.cynih.gov

Stimuli-Responsive Self-Assembly Systems

A significant attribute of materials based on tetrasilylethynyl compounds is their ability to respond to external stimuli. The assembled supramolecular structures can undergo reversible transformations upon exposure to heat, mechanical force, or solvent vapors, leading to changes in their physical properties, such as fluorescence color. acs.orgfigshare.comnih.gov

The different phases of tetrasilylethynyl compounds can often be interconverted through thermal or mechanical stimuli. acs.orgfigshare.com

Thermo-Responsiveness : Heating can induce phase transitions. For example, in phenylene-ethynylene analogues, crystalline phases can be recovered from amorphous states through thermal annealing. nih.govresearchgate.net The temperature required for this recovery can be tuned by modifying the molecular structure, such as by varying the length of alkyl chains on the molecule. nih.gov

Mechano-Responsiveness : Mechanical force, such as grinding or shearing, can trigger changes from a crystalline to an amorphous state. acs.orgfigshare.comnih.gov This is often accompanied by a noticeable change in fluorescence, a phenomenon known as mechanofluorochromism. nih.govresearchgate.net For instance, shearing solids of certain phenylene ethynylenes causes a transition from a green-emitting crystalline phase to an orange-emitting amorphous phase. nih.govresearchgate.net Similarly, tetrakis(triisopropylsilyl-4-ethynylphenyl)ethene exhibits mechanofluorochromism when subjected to sufficient pressure. researchgate.net These changes are typically reversible. nih.govresearchgate.net

Table 1: Phase Transitions in Stimuli-Responsive Ethynyl (B1212043) Compounds

| Compound/Analogue | Stimulus | Initial Phase (Emission) | Resulting Phase (Emission) | Reversibility |

|---|---|---|---|---|

| 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | Grinding | Crystalline (Y-form, Oк-form) | Amorphous (OA-form) | Yes (via heating/solvent vapor) acs.orgfigshare.com |

| 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | Heating | Amorphous (OA-form) | Liquid Crystalline (OC-form) | Yes (via cooling/grinding) acs.orgfigshare.com |

| Aniline-Terminated Phenylene Ethynylenes | Shearing | Crystalline (Green) | Amorphous (Orange) | Yes (via heating/solvent fuming) nih.govresearchgate.net |

Exposure to the vapor of organic solvents provides another pathway for inducing reversible phase transitions in these materials. acs.orgfigshare.com This process, sometimes referred to as solvent fuming or vapor annealing, can revert a mechanically induced amorphous phase back to a more ordered crystalline state. nih.govresearchgate.netresearchgate.net

The mechanism involves the solvent molecules plasticizing the material, which allows for increased molecular mobility and facilitates the reorganization of the molecules into a thermodynamically more stable crystalline arrangement. nih.govrsc.org The choice of solvent can be critical, as different solvents can lead to the formation of distinct crystalline forms or complexes, known as solvatomorphism. frontiersin.org This solvent-induced reversibility is a key feature for creating materials with tunable and switchable properties. nih.govrsc.org

Formation of Conjugated Two-Dimensional Materials via Ethynyl Precursors

Ethynyl-functionalized molecules, including analogues of tetrakis(trimethylsilylethynyl)ethene, serve as fundamental building blocks for the bottom-up synthesis of two-dimensional (2D) conjugated materials. nih.govrsc.orgnih.gov These materials, such as graphdiyne and other 2D covalent organic frameworks (COFs), possess extended π-conjugation in a planar network, which endows them with unique electronic and optical properties. nih.govacs.org

The synthesis often involves interfacial polymerization, where monomers containing multiple ethynyl groups are linked together through coupling reactions (e.g., Glaser coupling) at a gas/liquid or liquid/liquid interface. nih.gov This method allows for the creation of highly ordered, layered 2D films with controllable thickness. nih.govresearchgate.net The resulting 2D conjugated polymers are being explored for a wide range of applications in electronics, optoelectronics, and catalysis due to their tunable band gaps, high crystallinity, and potential for facile processing. rsc.orgnih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene |

| Tetrakis(triisopropylsilyl-4-ethynylphenyl)ethene |

| Tetra(trimethylsilyl-4-ethynylphenyl)ethene |

| Aniline-Terminated Phenylene Ethynylenes |

Synthesis of Graphdiyne (GDY) Structures from Tetrasilylethynyl Monomers

Graphdiyne (GDY), a two-dimensional carbon allotrope, is characterized by a structure composed of sp- and sp²-hybridized carbon atoms, forming a network of aromatic rings linked by diacetylene units. dovepress.comacs.orgrsc.org The synthesis of GDY and its analogues often relies on the use of monomers equipped with multiple ethynyl groups, which can undergo coupling reactions to form the extended two-dimensional lattice. Among the various potential precursors, silyl-protected ethynyl monomers have garnered attention due to their stability and controlled reactivity. While direct and detailed experimental procedures for the synthesis of graphdiyne using this compound as the primary monomer are not extensively documented in publicly available research, the synthesis can be inferred from established methodologies for analogous compounds.

The general strategy for constructing graphdiyne-like structures from silyl-protected monomers involves an on-surface synthesis approach. scispace.com This method typically requires a metallic substrate, such as copper, which acts as both a catalyst and a template for the self-assembly and subsequent polymerization of the precursor molecules. acs.org The trimethylsilyl (B98337) (TMS) groups serve as protecting groups for the terminal alkynes, preventing premature or uncontrolled polymerization and allowing for the controlled deposition and organization of the monomers on the substrate.

The synthesis process can be conceptualized in the following key steps:

Monomer Deposition: The this compound monomer is introduced onto a catalytically active surface, often under ultra-high vacuum conditions. The molecules then self-assemble into an ordered two-dimensional array.

Desilylation (Deprotection): Thermal annealing of the substrate provides the energy required to cleave the silicon-carbon bonds of the trimethylsilyl groups. This deprotection step exposes the terminal alkynes, rendering them reactive for subsequent coupling reactions.

Homocoupling: The now-activated terminal alkynes undergo a homocoupling reaction, typically a Glaser or Hay-type coupling, catalyzed by the metallic substrate. This reaction forms the characteristic diacetylene linkages of the graphdiyne structure, covalently bonding the individual monomer units into a continuous two-dimensional network.

The structure and topology of the resulting graphdiyne analogue are highly dependent on the symmetry and connectivity of the monomer. In the case of this compound, the tetrahedral arrangement of the ethynyl groups around the central ethene core would be expected to produce a specific, regular porous network.

Research on analogous compounds provides valuable insights into the potential synthetic conditions and outcomes. For instance, the synthesis of graphdiyne derivatives from tetrakis(4-ethynylphenyl)ethene has been demonstrated at a liquid-liquid interface, showcasing the versatility of ethene-centered precursors in forming two-dimensional carbon-rich polymers. researchgate.net

Detailed Research Findings

While a specific protocol for this compound is not available, the table below summarizes typical conditions and findings for the synthesis of graphdiyne and its analogues from structurally similar silyl-protected ethynyl monomers. These findings are instructive for predicting the behavior of this compound in a similar synthetic context.

| Parameter | Finding | Reference |

| Monomer | Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) | researchgate.net |

| Substrate | Copper Foil | dovepress.com |

| Reaction Type | Deprotection-free Glaser Coupling | researchgate.net |

| Catalyst | In-situ formed CuO nanoparticles | researchgate.net |

| Solvent | N,N-Dimethylformamide (DMF) | researchgate.net |

| Yield | ~100% (for GDY powder) | researchgate.net |

| Resulting Structure | Graphdiyne powder with uniformly dispersed CuO nanoparticles | researchgate.net |

| Parameter | Finding | Reference |

| Monomer | Tetrakis(4-ethynylphenyl)ethene | researchgate.net |

| Synthesis Method | Interfacial-assisted synthesis | researchgate.net |

| Interface | Water-dichloromethane or Hexane-acetonitrile | researchgate.net |

| Resulting Topology | Kagome or Rhombic graphdiyne derivative | researchgate.net |

| Characterization | Thin-film X-ray diffraction, High-resolution TEM | researchgate.net |

The successful synthesis of graphdiyne from hexaethynylbenzene, a well-studied precursor, provides a foundational understanding of the reaction mechanisms. acs.orgnih.gov The use of silyl-protected analogues is a strategic modification to enhance monomer stability and processability. The deprotection step is a critical juncture in the synthesis, and its efficiency can significantly impact the quality and long-range order of the resulting graphdiyne film.

Advanced Materials Applications and Device Integration of Tetrakis Trimethylsilylethynyl Ethene Systems

Applications in Molecular Electronics and Sensing

The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as active components in electronic circuits. The intricate structures and tunable electronic properties of molecules like tetrakis(trimethylsilylethynyl)ethene offer opportunities to create components with functionalities beyond conventional silicon-based electronics.

Development of Molecular Wires and Interconnects

Molecular wires are fundamental components in molecular-scale circuits, designed to conduct electrical current from one point to another. The core structure of this compound, featuring a central ethene bridge connecting four ethynylphenyl arms, provides a conjugated pathway for electron delocalization, a key requirement for a molecular wire. The trimethylsilyl (B98337) (TMS) groups at the termini of the ethynyl (B1212043) units can be readily deprotected to reveal terminal alkynes, which can then be covalently bonded to metal electrodes, such as gold or silver, to form stable molecular junctions. researchgate.net

While direct experimental studies on the conductance of single this compound molecules are not yet prevalent in the literature, the principles of molecular wire design suggest its potential. The conductance of a molecular wire is known to decay exponentially with its length, a phenomenon characterized by the inverse damping length, γ. rsc.org The chemical structure of the wire significantly influences both γ and the contact conductance (G₀) at the electrode-molecule interface. rsc.org The rigid, conjugated framework of this compound is expected to facilitate efficient charge transport. Furthermore, the modular nature of its synthesis would allow for systematic modifications to the core and peripheral groups to fine-tune its conductive properties. For instance, the introduction of electron-donating or -withdrawing groups on the phenyl rings could alter the energy levels of the molecular orbitals, thereby influencing the charge transport characteristics.

Exploration as Prototypes for Quantum Dot Cellular Automata (QCA)

Quantum Dot Cellular Automata (QCA) is a novel computing paradigm that utilizes the arrangement of electrons within molecules or quantum dots to encode binary information, rather than relying on conventional current switching. mcmaster.canih.gov A QCA cell consists of several "dots" or redox-active sites where charge can be localized. mcmaster.carsc.org The electrostatic interactions between neighboring cells drive the propagation of information, offering a potential route to ultra-low power computing. researchgate.net

Molecules with multiple, stable redox states are essential for the realization of molecular QCA. rsc.org While this compound itself is not inherently redox-active in a way that would form a QCA cell, its structure provides a versatile scaffold for the attachment of redox-active moieties. The four ethynylphenyl arms could be functionalized with groups that can be reversibly oxidized or reduced. For example, ferrocene (B1249389) or other organometallic complexes could be appended to the molecular periphery. The central ethene core would then act as a bridge, mediating the electronic communication between these redox centers. The spatial arrangement of these appended groups would define the geometry of the QCA cell, and the choice of redox species would determine the operating potentials. The intrinsic bistability of charge configurations within such modified molecules could lead to the dipole or quadrupole fields necessary for cell-to-cell coupling. mcmaster.ca

Optoelectronic Device Development

The interaction of organic molecules with light is at the heart of optoelectronics. The extended π-systems and tunable photophysical properties of this compound derivatives make them attractive for applications in devices that convert light into electricity (photovoltaics) or electricity into light (emissive materials).

Function as Light-Absorber Materials in Photovoltaic Cells

Organic photovoltaic (OPV) cells rely on the ability of organic materials to absorb sunlight and generate electron-hole pairs (excitons), which are then separated to produce an electrical current. The efficiency of an OPV device is critically dependent on the light-harvesting properties of the absorber layer. While there are no specific reports of this compound being used in photovoltaic cells, its structural motifs are found in materials developed for such applications.

The extended conjugation of the tetraphenylethylene (B103901) core, further extended by the four ethynyl units, suggests that the molecule would absorb light in the UV-visible region of the electromagnetic spectrum. The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, is expected to be high for such a chromophore. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial parameters for a photovoltaic material, as they determine the open-circuit voltage (Voc) of the device and the efficiency of charge transfer to an acceptor material. The trimethylsilyl groups can influence these energy levels and also enhance the solubility and processability of the material, which are important for device fabrication.

Integration into Fluorescent Probes and Emissive Materials

One of the most promising areas of application for this compound derivatives is in the realm of fluorescent materials. A closely related compound, tetra(trimethylsilyl-4-ethynylphenyl)ethene [TPE-(TMS)4], has been synthesized and shown to exhibit fascinating photophysical properties. rsc.orgnih.govrsc.org

A key characteristic of many tetraphenylethylene (TPE) derivatives is Aggregation-Induced Emission (AIE). nih.govresearchgate.netdocumentsdelivered.com In dilute solutions, these molecules are often non-emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. researchgate.net However, in the aggregated state or in the solid state, this intramolecular rotation is restricted, which blocks the non-radiative channel and leads to strong fluorescence emission. researchgate.net

Research on TPE-(TMS)4 has demonstrated its high solid-state quantum yields, ranging from 60% to 74%. rsc.orgnih.gov This makes it a highly efficient emitter in the solid form, a desirable property for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

Furthermore, TPE-(TMS)4 and its analogue with bulkier triisopropylsilyl (TIPS) groups have been shown to exhibit mechanofluorochromism (MFC). rsc.orgnih.govrsc.org This is the phenomenon where the fluorescence color of a material changes in response to mechanical stimuli such as grinding or shearing. rsc.org For instance, the emission color of these materials can be reversibly changed upon the application and subsequent removal of pressure, or by solvent fumigation. rsc.orgnih.gov This property arises from the partial planarization of the molecule under mechanical stress, which alters the extent of π-conjugation and thus the emission wavelength. nih.gov Such materials could find applications in pressure sensors, security inks, and rewritable optical media.

| Compound | Quantum Yield (Solid State) | Mechanofluorochromism | Reference |

| TPE-(TMS)4 | 60-74% | Observed | rsc.org, nih.gov |

| TPE-(TIPS)4 | 60-74% | Observed (threshold > 1.3 MPa) | rsc.org, nih.gov |

This interactive data table summarizes the key photophysical properties of TPE-(TMS)4 and its TIPS analogue.

The trimethylsilylethynyl group itself is a known fluorophore and has been incorporated into fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives. This suggests that the this compound framework could be engineered to create sensitive and selective chemical sensors.

Materials for Advanced Data Storage and Memory Elements

The quest for higher data storage density has led researchers to explore the use of individual molecules as memory elements. Molecular memory devices could potentially store information at a much higher density than current magnetic or solid-state storage technologies. The fundamental requirement for a molecular memory element is the ability to exist in at least two stable or metastable states that can be switched by an external stimulus, such as light or an electric field.

While there is no direct research on the use of this compound for data storage, its molecular structure presents intriguing possibilities. The propeller-like conformation of the four phenyl rings around the central ethene double bond could potentially lead to different, stable conformational isomers that could represent distinct data states. Switching between these states might be achievable through photochemical or electrochemical means.

Furthermore, the phenomenon of mechanofluorochromism observed in its derivatives suggests that the material can exist in different emissive states depending on its morphology (crystalline vs. amorphous). mcmaster.ca This could be exploited for optical data storage, where information is written by mechanically altering the material's structure and read by detecting the resulting change in fluorescence.

Recent breakthroughs in molecular memory have focused on photoswitches, molecules that can be toggled between different isomeric forms using light of specific wavelengths. These different isomers possess distinct physical properties, such as absorption or emission spectra, which can be used to read the stored information. The development of molecules with more than two addressable states is a key area of research. The complex three-dimensional structure of this compound and its derivatives could potentially be exploited to design multi-state molecular switches for high-density data storage.

Design and Implementation in Reversible Multi-Bit Memory Devices

While direct research on this compound in reversible multi-bit memory devices is not extensively documented, the closely related compound, tetra(trimethylsilyl-4-ethynylphenyl)ethene [TPE-(TMS)4], offers significant insights into the potential of this class of molecules for data storage applications. The key property of interest is mechanofluorochromism (MFC), the phenomenon where a material changes its fluorescence color in response to mechanical stimuli.

Researchers have demonstrated that TPE-(TMS)4 exhibits reversible MFC. researchgate.net When subjected to mechanical grinding or an increase in hydrostatic pressure, the emission color of the luminophore changes. This alteration is reversible and can be reverted by annealing or exposure to solvent fumes. researchgate.net The underlying mechanism for this change is believed to be a partial planarization of the molecule under stress, which is facilitated by the bulky peripheral trimethylsilyl groups. researchgate.net

This reversible switching of optical properties based on a physical stimulus presents a viable mechanism for writing and erasing data, a fundamental requirement for memory devices. The different fluorescent states could correspond to different data bits (e.g., '0' and '1'), and potentially multiple states could be achieved, paving the way for multi-bit information storage. The high quantum yield of these materials in the solid state, ranging from 60% to 74%, is another advantageous feature for their application in optical-based memory and sensor technologies. researchgate.net

Table 1: Mechanofluorochromic Properties of a this compound Analogue

| Compound | Stimulus | Observed Change | Reversibility | Potential Application |

| Tetra(trimethylsilyl-4-ethynylphenyl)ethene [TPE-(TMS)4] | Mechanical Grinding / Hydrostatic Pressure (>1.3 MPa) | Change in fluorescence color | Yes (via annealing or solvent fumigation) | Reversible multi-bit memory devices, sensors |

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials

The rigid, three-dimensional structure of this compound and its derivatives makes them excellent building blocks for the construction of porous materials, including Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional thermal and chemical stability.

The synthesis of conjugated microporous polymers (CMPs) using tetrahedral monomers with ethynyl functionalities has been successfully demonstrated. For instance, polymers synthesized from 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (B3178278) have shown high Brunauer-Emmett-Teller (BET) specific surface areas, reaching up to 1096 m²·g⁻¹. These materials exhibit significant gas adsorption capabilities, which is a key characteristic of porous frameworks.

The thermal stability of such polymer networks is noteworthy, with thermogravimetric analysis indicating stability up to 400°C in a nitrogen atmosphere. This robustness is attributed to the rigid aromatic structure composed of strong carbon-carbon and carbon-hydrogen bonds. Powder X-ray diffraction studies have revealed that these polymer networks are typically amorphous in nature.

The ability of these porous polymers to adsorb gases like carbon dioxide and hydrogen underscores their potential for applications in gas storage and separation. For example, a homo-coupled polymer network of a tetraphenylethylene derivative demonstrated a CO₂ uptake of 2.36 mmol·g⁻¹ at 1.13 bar and 273 K, and a H₂ uptake of 1.35 wt% at 1.13 bar and 77.3 K. Furthermore, these materials have shown high isosteric heats of adsorption for CO₂, indicating strong interactions between the gas molecules and the polymer framework.

Table 2: Properties of Porous Polymers Derived from Tetraphenylethylene Analogues

| Property | Value | Conditions |

| BET Specific Surface Area | Up to 1096 m²·g⁻¹ | N/A |

| Thermal Stability | Up to 400°C | In nitrogen atmosphere |

| CO₂ Uptake | 2.36 mmol·g⁻¹ | 1.13 bar, 273 K |

| H₂ Uptake | 1.35 wt% | 1.13 bar, 77.3 K |

| CO₂/N₂ Selectivity | ~30:1 | N/A |

| Isosteric Heat of Adsorption (CO₂) | Up to 27.6 kJ·mol⁻¹ | N/A |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tetrakis(trimethylsilylethynyl)ethene, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Sonogashira coupling , a cross-coupling reaction between trimethylsilylacetylene and a tetrahalogenated ethene precursor. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI for efficient alkyne-aryl coupling .

- Solvent choice : Use anhydrous THF or DMF to prevent hydrolysis of trimethylsilyl groups.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted acetylene derivatives. Yield optimization requires inert atmosphere (N₂/Ar) and precise temperature control (60–80°C) .

Q. How does the aggregation-induced emission (AIE) mechanism operate in this compound, and what structural elements drive this behavior?

- Mechanistic Insight : The AIE effect arises from restricted intramolecular rotation (RIR) of the trimethylsilylethynyl groups in aggregated states, which suppresses non-radiative decay and enhances fluorescence.

- Structural Drivers :

- Bulky trimethylsilyl groups : Steric hindrance promotes RIR in solid or aggregated phases .

- Rigid ethene core : Planarity ensures π-π interactions are minimized, avoiding fluorescence quenching .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm substitution patterns and monitor silyl group integrity (e.g., δ 0.2 ppm for Si(CH₃)₃) .

- FT-IR : Alkyne C≡C stretches (~2100 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and AIE behavior of this compound?

- Approach :

- Density Functional Theory (DFT) : Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer dynamics.

- Time-Dependent DFT (TD-DFT) : Simulate excited-state relaxation pathways and identify non-radiative decay channels .

Q. What strategies address challenges in integrating this compound into covalent triazine frameworks (CTFs) for optoelectronic applications?

- Design Considerations :

- Linker Functionalization : Introduce cyanophenyl or boronic ester groups to facilitate trimerization reactions under ionothermal conditions (e.g., ZnCl₂ at 400°C) .

- Porosity Control : Adjust reaction time/temperature to tune pore size (e.g., 1–2 nm for gas storage) .

Q. How do electron-withdrawing/donating substituents on the ethene core modulate the photophysical properties of this compound derivatives?

- Experimental Workflow :

- Substituent Screening : Synthesize derivatives with -NO₂ (electron-withdrawing) or -NMe₂ (electron-donating) groups.

- Optical Analysis : UV-Vis absorption and emission spectra correlate substituent effects with bandgap shifts.

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported AIE efficiencies of this compound across studies?

- Root Causes : Variability in solvent polarity, aggregation methods (e.g., solvent-nonsolvent vs. mechanical grinding), or measurement techniques (e.g., fluorometer calibration).

- Resolution Protocol :

Standardize aggregation protocols (e.g., THF/water mixtures with 90% water fraction).

Cross-validate using absolute PLQY measurements vs. relative intensity ratios .

Report detailed synthetic conditions (e.g., purity >95% by HPLC) to minimize batch-to-batch variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。